1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol
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Description
The compound “1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol” is a complex organic molecule that contains a chlorophenoxy group, a fluorophenylsulfonyl group, and a propanol group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve processes such as fluorosulfonylation or chlorosulfonation . These methods involve the use of fluorosulfonyl radicals or chlorosulfonic acid respectively, to introduce the sulfonyl group into the molecule .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chlorophenoxy group would likely be attached to the 1-position of the propanol group, and the fluorophenylsulfonyl group would likely be attached to the 3-position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the sulfonyl group, which is known to participate in a variety of reactions . The chlorophenoxy and fluorophenyl groups may also influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl, chlorophenoxy, and fluorophenyl groups could affect properties such as polarity, solubility, and stability .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(4-fluorophenyl)sulfonylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFO4S/c16-14-3-1-2-4-15(14)21-9-12(18)10-22(19,20)13-7-5-11(17)6-8-13/h1-8,12,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRELGQVQVZWNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CS(=O)(=O)C2=CC=C(C=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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